3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound characterized by the presence of an iodine atom, a methyl group, and a pyrazole ring attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole derivative is reacted with a nitrile in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: Shares the pyrazole ring and iodine atom but lacks the propanenitrile moiety.
5-Methyl-1H-pyrazole: Similar structure but without the iodine atom and propanenitrile group.
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanenitrile: Similar structure with bromine instead of iodine.
Uniqueness
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to the combination of the iodine atom, methyl group, and propanenitrile moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOADPXVZAMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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